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Compound Name: Tioxacin

Cat. No.: B1197314 Get Quote

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of

Tioxacin

Abstract
Tioxacin is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor,

c-Met, which is often dysregulated in various human cancers. This document provides a

comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)

properties of Tioxacin in various in vitro and in vivo models. The data presented herein support

the continued development of Tioxacin as a potential therapeutic agent for oncology

indications.

Pharmacokinetics of Tioxacin in Preclinical Models
The pharmacokinetic profile of Tioxacin was evaluated in CD-1 mice and Sprague-Dawley rats

to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Murine Pharmacokinetic Study
Animal Models: Male CD-1 mice (n=3 per time point), aged 6-8 weeks.

Dosing: A single dose of Tioxacin was administered via oral gavage (10 mg/kg) or

intravenous injection (2 mg/kg). The oral formulation was a suspension in 0.5%

methylcellulose. The intravenous formulation was a solution in 10% DMSO, 40% PEG300,

and 50% saline.
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Sample Collection: Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2,

4, 8, and 24 hours post-administration. Plasma was isolated by centrifugation.

Bioanalysis: Tioxacin concentrations in plasma were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of

quantification (LLOQ) was 1 ng/mL.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis with Phoenix WinNonlin software.

Pharmacokinetic Parameters of Tioxacin
The following table summarizes the key pharmacokinetic parameters of Tioxacin in mice and

rats following a single dose administration.

Parameter
Oral (10
mg/kg) -
Mouse

IV (2 mg/kg) -
Mouse

Oral (10
mg/kg) - Rat

IV (2 mg/kg) -
Rat

Cmax (ng/mL) 1250 ± 180 2500 ± 310 980 ± 150 1950 ± 250

Tmax (hr) 1.0 0.25 2.0 0.25

AUC0-t

(ng·hr/mL)
7500 ± 950 3200 ± 400 8800 ± 1100 4100 ± 520

AUC0-inf

(ng·hr/mL)
7800 ± 1000 3250 ± 410 9100 ± 1150 4180 ± 530

t1/2 (hr) 4.5 ± 0.8 3.8 ± 0.6 6.2 ± 1.1 5.5 ± 0.9

Cl (L/hr/kg) - 0.62 ± 0.08 - 0.48 ± 0.06

Vd (L/kg) - 3.3 ± 0.5 - 3.8 ± 0.7

Oral

Bioavailability

(F%)

48% - 43.5% -
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Workflow for the preclinical pharmacokinetic study of Tioxacin.

Pharmacodynamics of Tioxacin
The pharmacodynamic effects of Tioxacin were assessed by its ability to inhibit the c-Met

signaling pathway and its subsequent anti-tumor efficacy in a xenograft model.

Experimental Protocol: In Vivo Xenograft Efficacy Study
Cell Line: Human gastric carcinoma cell line (MKN-45) with c-Met amplification.

Animal Model: Female athymic nude mice, aged 6-8 weeks.

Tumor Implantation: 5 x 10^6 MKN-45 cells were implanted subcutaneously into the right

flank of each mouse.
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Treatment: When tumors reached an average volume of 150-200 mm³, mice were

randomized into vehicle and Tioxacin treatment groups (n=8 per group). Tioxacin was

administered orally once daily at doses of 10, 30, and 50 mg/kg.

Efficacy Endpoints: Tumor volumes were measured twice weekly. The primary efficacy

endpoint was tumor growth inhibition (TGI).

PD Biomarkers: At the end of the study, tumors were excised to measure the inhibition of c-

Met phosphorylation via western blot.

In Vivo Efficacy and Target Engagement
Tioxacin demonstrated dose-dependent anti-tumor activity in the MKN-45 xenograft model.

Dose (mg/kg/day)
Tumor Growth Inhibition
(TGI%)

p-c-Met Inhibition (%)

10 45% 35%

30 78% 72%

50 95% 91%
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Tioxacin inhibits the HGF/c-Met signaling pathway.
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Pharmacokinetic/Pharmacodynamic (PK/PD)
Relationship
A clear relationship was established between Tioxacin plasma concentration and the extent of

tumor growth inhibition. The PK/PD analysis indicates that sustained plasma concentrations

above the in vitro IC90 for p-c-Met inhibition are required for optimal anti-tumor efficacy.

Visualization of the PK/PD Logical Relationship
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To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Tioxacin
in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197314#pharmacokinetics-and-pharmacodynamics-
of-tioxacin-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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